molecular formula C21H26N4O2S B11236213 2'-(2-methylpropyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methylpropyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11236213
M. Wt: 398.5 g/mol
InChI Key: NGCQPRRRGCJECW-UHFFFAOYSA-N
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Description

2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole moiety in its structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The resulting thiadiazole derivative is then coupled with a cyclohexane-1,3’-isoquinoline precursor under specific conditions to form the spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Common solvents used in such reactions include ethanol and dimethyl sulfoxide, while catalysts like triethylamine may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The 1,3,4-thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Spiro compounds: Other spiro compounds with different ring structures but similar chemical properties.

Uniqueness

What sets 2’-(2-methylpropyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its unique combination of the spiro structure and the thiadiazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C21H26N4O2S/c1-14(2)12-25-19(27)16-9-5-4-8-15(16)17(21(25)10-6-3-7-11-21)18(26)23-20-24-22-13-28-20/h4-5,8-9,13-14,17H,3,6-7,10-12H2,1-2H3,(H,23,24,26)

InChI Key

NGCQPRRRGCJECW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4

Origin of Product

United States

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